3-(2,2-Difluoroethyl)aniline
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H9F2N |
|---|---|
Molecular Weight |
157.16 g/mol |
IUPAC Name |
3-(2,2-difluoroethyl)aniline |
InChI |
InChI=1S/C8H9F2N/c9-8(10)5-6-2-1-3-7(11)4-6/h1-4,8H,5,11H2 |
InChI Key |
IKTVDUNPVGFFAN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)N)CC(F)F |
Origin of Product |
United States |
Synthetic Methodologies and Strategic Approaches to 3 2,2 Difluoroethyl Aniline
Historical and Classical Synthetic Routes to Fluorinated Anilines
Classical synthetic routes are foundational in organic chemistry and often involve multi-step sequences starting from readily available materials. For 3-(2,2-difluoroethyl)aniline, these methods typically focus on the formation of the aniline (B41778) functional group on a benzene (B151609) ring already bearing the 2,2-difluoroethyl substituent.
Reduction of Fluorinated Nitroaromatic Precursors
A well-established and widely used method for the preparation of anilines is the reduction of the corresponding nitroarenes. This approach is highly effective for synthesizing this compound from its nitro precursor, 1-(2,2-difluoroethyl)-3-nitrobenzene. The robustness of the difluoroethyl group allows for a variety of reduction conditions.
Catalytic hydrogenation is a common and clean method for this transformation. The reaction involves treating the nitroaromatic precursor with hydrogen gas in the presence of a metal catalyst. Palladium on carbon (Pd/C) is a frequently used catalyst for this purpose. chemicalbook.com The reaction is typically carried out in a solvent such as methanol (B129727) or ethanol (B145695) at moderate temperatures and pressures. chemicalbook.com
Table 1: Representative Conditions for Catalytic Hydrogenation of Nitroarenes
| Catalyst | Hydrogen Source | Solvent | Temperature | Reference |
|---|---|---|---|---|
| 10% Pd/C | H₂ gas | Methanol | 50°C | chemicalbook.com |
| Platinum Oxide (PtO₂) | H₂ gas | Ethanol | Room Temp. | General Knowledge |
Alternatively, chemical reduction methods using metals in acidic media, such as iron powder in the presence of hydrochloric acid or acetic acid, can be employed. Other reducing systems include tin (Sn) or zinc (Zn) in acidic conditions. More recently, iron-based systems like iron(III) chloride with hydrazine (B178648) have been shown to be effective for the selective reduction of nitroarenes to anilines under mild conditions. researchgate.net Another approach involves the use of iron carbonyl complexes, such as Fe₃(CO)₁₂ in pyridine (B92270), which can also reduce nitrobenzenes to anilines. nii.ac.jp
Amination and Arylation Reactions
The formation of the C-N bond to create the aniline moiety is another key strategy. These methods can be categorized as either amination of an aryl precursor or arylation of an amino-containing reagent.
Amination Reactions: The Buchwald-Hartwig amination has become a cornerstone of modern organic synthesis for forming C-N bonds. researchgate.netnih.gov This palladium-catalyzed cross-coupling reaction can be used to synthesize this compound by reacting an aryl halide or triflate, such as 1-bromo-3-(2,2-difluoroethyl)benzene, with an ammonia (B1221849) surrogate or ammonia itself. The reaction requires a palladium catalyst, a phosphine (B1218219) ligand, and a base. The choice of ligand is crucial for the reaction's success, with bulky, electron-rich phosphines often providing the best results. nih.govnih.govacs.org
Table 2: Key Components of Buchwald-Hartwig Amination
| Component | Function | Examples | References |
|---|---|---|---|
| Palladium Precatalyst | Catalytic source | [Pd(allyl)Cl]₂, Pd₂(dba)₃, Pd(OAc)₂ | researchgate.netnih.govacs.org |
| Ligand | Stabilizes and activates Pd | XPhos, AdBippyPhos, Xantphos | researchgate.netnih.gov |
| Base | Activates the amine | NaOtBu, K₃PO₄, Cs₂CO₃, KOPh | researchgate.netnih.govacs.org |
| Aryl Precursor | Electrophilic partner | 1-bromo-3-(2,2-difluoroethyl)benzene | General Knowledge |
A more classical approach is the Ullmann condensation, which typically involves the copper-mediated reaction of an aryl halide with an amine source at high temperatures. ecampus.com While effective, this method often requires harsher conditions compared to palladium-catalyzed routes.
Arylation Reactions: Conversely, arylation reactions involve treating an amine with an arylating agent. Diaryliodonium salts can serve as electrophilic aryl sources to N-arylate amines under either metal-free or copper-catalyzed conditions. researchgate.net For the synthesis of the target compound, this would involve the reaction of 3-(2,2-difluoroethyl)phenyliodonium salt with an amine.
Advanced and Catalytic Synthesis Pathways for the Difluoroethyl Moiety
Modern synthetic chemistry has increasingly focused on methods for the late-stage introduction of fluorinated groups into organic molecules. These advanced strategies allow for the construction of the C(sp²)-C(sp³)-F₂ bond on an aniline or a suitable precursor, offering greater flexibility in synthesis design.
Transition-Metal-Catalyzed Cross-Coupling Reactions (e.g., Pd-catalyzed, Cu-mediated)
Transition-metal catalysis provides powerful tools for forging the bond between the aromatic ring and the difluoroethyl group. Both palladium and copper complexes have been successfully employed for such transformations. acs.org
Palladium-Catalyzed Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille reactions, can be adapted to install the difluoroethyl group. libretexts.org This would typically involve reacting a protected 3-haloaniline or 3-aminophenylboronic acid derivative with a suitable difluoroethylating agent. For example, a difluoroethylzinc reagent could be coupled with 3-bromoaniline (B18343) under palladium catalysis.
Copper-Mediated Reactions: Copper-catalyzed or mediated reactions are particularly prominent for fluoroalkylation. ecampus.comacs.org These methods often utilize readily available and low-cost difluoroalkyl halides as the fluoroalkyl source. acs.org For instance, a copper catalyst can mediate the coupling of an aryl halide or arylboron reagent with a difluoroethyl halide. acs.org The reaction of a protected 3-bromoaniline with ethyl 2,2-difluoro-2-iodoacetate in the presence of copper can lead to the corresponding difluoroethylated product, which can then be converted to this compound.
Nucleophilic and Electrophilic Difluoroalkylation Strategies
These strategies involve the reaction of an aniline derivative, acting as either a nucleophile or an electrophile substrate, with a reagent that delivers the difluoroethyl group.
Nucleophilic Difluoroalkylation: In this approach, the aniline nitrogen or the aromatic ring acts as a nucleophile. However, the direct nucleophilic attack by aniline on a difluoroethyl halide is often challenging. A more common strategy involves using a difluoromethyl synthon that can react with electrophiles. For example, difluoromethyl 2-pyridyl sulfone can react with isocyanates (derived from anilines) to form 2,2-difluoroacetamides. cas.cn These intermediates can then be further manipulated to yield the desired product.
Electrophilic Difluoroalkylation: Electrophilic difluoroalkylation involves the reaction of an electron-rich aromatic ring, such as aniline, with an electrophilic difluoroalkylating agent. The strong activating and ortho-, para-directing nature of the amino group means that achieving meta-substitution can be challenging without the use of directing groups or specific catalysts. Research has focused on developing new reagents and catalytic systems to control the regioselectivity of such reactions. acs.org
Radical Difluoroalkylation Approaches
Radical chemistry offers a distinct and powerful avenue for C-H functionalization and the introduction of fluoroalkyl groups. acs.org These methods often proceed under mild conditions and can exhibit unique reactivity and selectivity.
Photoinduced methods have emerged as a particularly effective strategy for the radical difluoroalkylation of anilines. acs.orgnih.gov In a typical system, a photocatalyst (such as Eosin Y) absorbs visible light and initiates a single-electron transfer (SET) process with a difluoroalkyl precursor, like ethyl iodo- or bromodifluoroacetate. This generates a difluoroalkyl radical (e.g., •CF₂CO₂Et). acs.orgmdpi.com This radical can then add to the electron-rich aniline ring. The reaction often shows a preference for the para-position, but the formation of an electron donor-acceptor (EDA) complex between the aniline and the fluoroalkylating agent can sometimes alter this selectivity. acs.org Subsequent steps would be required to convert the difluoroacetate (B1230586) side chain into a difluoroethyl group.
Another approach involves the use of difluoromethyltriphenylphosphonium bromide as a precursor for the •CF₂H radical under visible light photocatalysis, which can then be used in radical cascade reactions. acs.org While direct application to aniline might be complex, it highlights the potential of radical pathways for installing difluoromethyl and related groups.
Table 3: Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 1-(2,2-Difluoroethyl)-3-nitrobenzene |
| Palladium on carbon (Pd/C) |
| Platinum Oxide (PtO₂) |
| Raney Nickel |
| Iron(III) chloride |
| Hydrazine |
| Iron carbonyl (Fe₃(CO)₁₂) |
| Pyridine |
| 1-Bromo-3-(2,2-difluoroethyl)benzene |
| Palladium(II) acetate (B1210297) (Pd(OAc)₂) |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) |
| [Pd(allyl)Cl]₂ |
| XPhos |
| AdBippyPhos |
| Xantphos |
| Sodium tert-butoxide (NaOtBu) |
| Potassium phosphate (B84403) (K₃PO₄) |
| Cesium carbonate (Cs₂CO₃) |
| Potassium phenoxide (KOPh) |
| Benzophenone imine |
| Diaryliodonium salts |
| 3-Aminophenylboronic acid |
| Ethyl 2,2-difluoro-2-iodoacetate |
| Difluoromethyl 2-pyridyl sulfone |
| Eosin Y |
| Ethyl bromodifluoroacetate |
Green Chemistry Principles and Sustainable Synthesis Methods
The development of synthetic routes for specialty chemicals like this compound is increasingly guided by the principles of green chemistry, which aim to reduce waste, minimize energy consumption, and use renewable resources. um-palembang.ac.id These principles encourage a shift from traditional, often hazardous, synthetic pathways to more sustainable and environmentally responsible methods. synthiaonline.com Key considerations include the use of safer solvents, catalytic reagents over stoichiometric ones, and designing processes for energy efficiency. um-palembang.ac.id For aniline derivatives, this involves moving away from multi-step processes that generate significant waste toward more direct and efficient approaches. utwente.nl The application of green chemistry to the synthesis of fluorinated compounds is particularly relevant due to the often-energetic conditions and specialized reagents required for fluorination. rsc.org
Mechanochemistry, a technique involving chemical transformations induced or sustained by mechanical force, represents a significant advancement in solvent-free synthesis. nih.gov By using methods like ball milling, reactions are conducted between neat reactants, drastically reducing or eliminating the need for solvents, which are a major source of chemical waste. nih.govrsc.org This approach is noted for being cleaner, faster, and simpler than many conventional solution-based routes. nih.gov
While specific research into the mechanochemical synthesis of this compound is not prominent, the principles are widely applicable to the formation of analogous structures. For instance, mechanochemistry has been successfully employed for various C-N bond-forming reactions, a key step in aniline synthesis. rsc.org The technique has also been used to generate phosphorus ylides for one-pot Wittig reactions and to synthesize amide bonds from aldehydes under solvent-free conditions, demonstrating its versatility in core organic transformations. beilstein-journals.org The potential benefits of applying this method are summarized in the table below.
Table 1: Potential Advantages of Mechanochemical Synthesis
| Feature | Description | Potential Impact on Synthesis | Source(s) |
|---|---|---|---|
| Solvent-Free | Reactions are conducted with neat reagents or with minimal liquid assistance. | Reduces volatile organic compound (VOC) emissions and solvent-related waste. | nih.gov, colab.ws |
| Energy Efficiency | Mechanical force directly activates chemical bonds, often at ambient temperature. | Lowers energy consumption compared to methods requiring heating or cooling. | nih.gov |
| High Yields | Quantitative or near-quantitative conversions are often achieved. | Improves process efficiency and reduces downstream purification needs. | mdpi.com |
| Novel Reactivity | Can enable transformations that are difficult to achieve in solution. | Opens new synthetic pathways and access to novel molecular structures. | nih.gov |
The application of mechanochemistry could potentially streamline the synthesis of this compound by combining reactants in a high-energy ball mill, possibly with a solid-state catalyst, to directly form the target molecule, thereby aligning with key green chemistry objectives. rsc.orgbeilstein-journals.org
Atom economy is a core principle of green chemistry that evaluates the efficiency of a chemical reaction by measuring the proportion of reactant atoms that are incorporated into the final desired product. wordpress.com Synthetic methods should be designed to maximize this incorporation, thus minimizing waste at the molecular level. wordpress.com Reactions with high atom economy, such as additions and cycloadditions, are inherently more efficient and sustainable than substitution or elimination reactions that generate stoichiometric byproducts. um-palembang.ac.idnih.gov
For a molecule like this compound, an atom-economical approach would prioritize the direct addition of a difluoroethyl group to an aniline precursor or the construction of the aromatic ring in a way that incorporates most of the atoms from the starting materials.
Key Atom-Economical Strategies:
Direct C-H Functionalization: Instead of pre-functionalizing the aniline ring (e.g., with a halogen for cross-coupling), the direct activation and substitution of a C-H bond with a difluoroethyl-containing reagent would be highly atom-economical. beilstein-journals.org
Addition Reactions: A process involving the addition of a difluoroethyl radical or nucleophile to a suitable precursor would prevent the generation of leaving groups and waste salts. rsc.org
Catalytic Routes: The use of catalytic, rather than stoichiometric, reagents ensures that reagents are used in small amounts and are regenerated, which is fundamental to atom economy. um-palembang.ac.id
The table below outlines a comparison between less atom-economical and more atom-economical approaches relevant to the synthesis of substituted anilines.
Table 2: Comparison of Synthetic Approaches by Atom Economy
| Synthetic Goal | Less Atom-Economical Method | More Atom-Economical Method | Rationale for Improvement | Source(s) |
|---|---|---|---|---|
| Aromatic Substitution | Classical Friedel-Crafts alkylation with a stoichiometric Lewis acid catalyst. | Catalytic C-H activation/functionalization. | Eliminates the need for stoichiometric activating and leaving groups, reducing inorganic waste. | beilstein-journals.org |
| Aniline Synthesis | Reduction of a nitroarene (e.g., using Sn/HCl). | Direct amination of benzene or catalytic amination of phenol. | Avoids the use of stoichiometric metal reductants and reduces process steps. | utwente.nl |
| Difluoroethylation | Use of a pre-formed difluoroethyl halide with a stoichiometric base. | Atom transfer radical addition (ATRA) of a difluoroethyl source across a double bond. | Incorporates all atoms of the difluoroethyl reagent into the product skeleton. | rsc.org |
Developing an environmentally benign protocol for this compound would involve selecting non-hazardous starting materials and reagents and designing a process that avoids the formation of toxic byproducts. nih.gov For example, catalytic systems based on earth-abundant metals like iron are preferable to those using precious or toxic heavy metals. rsc.org
Scale-Up Considerations and Process Chemistry Aspects
Translating a laboratory-scale synthesis to an industrial process introduces a new set of challenges that fall under the domain of process chemistry. acs.org The primary goals are to ensure the process is safe, reliable, cost-effective, and environmentally sustainable at a larger scale. For the synthesis of this compound, several factors would be critical during scale-up.
Key Process Chemistry Considerations:
Reaction Kinetics and Thermodynamics: A thorough understanding of reaction rates, equilibria, and heat flow is essential. Exothermic reactions that are easily managed in a lab flask may require specialized cooling systems and reactors to prevent thermal runaway on an industrial scale. utwente.nl
Catalyst Selection and Recovery: The choice of catalyst is crucial. An ideal process catalyst is highly active, selective, robust, and easily separated from the product stream for reuse. For example, in the production of a related compound, 2-trifluoromethylaniline, the recovery and reuse of the palladium-on-carbon catalyst was a key aspect of the process design. google.com
Impurity Profiling and Control: Impurities that are minor at the lab scale can become significant problems in a large-scale process, affecting product quality and requiring costly purification steps. acs.org Identifying the sources of impurities and optimizing reaction conditions to minimize their formation is a critical activity. acs.org
The table below summarizes critical parameters that need to be optimized during the scale-up of a chemical synthesis.
Table 3: Critical Parameters for Process Scale-Up
| Parameter | Laboratory Focus | Scale-Up Focus | Rationale for Shift in Focus | Source(s) |
|---|---|---|---|---|
| Reagent Stoichiometry | Often used in excess to drive reaction to completion. | Optimized to be as close to stoichiometric as possible. | Reduces raw material costs and waste generation. | acs.org |
| Temperature Control | Simple heating mantles or ice baths. | Advanced heat exchangers and reactor jackets. | Crucial for safety, controlling reaction rate, and minimizing side reactions. | utwente.nl |
| Mixing | Magnetic or overhead stirring. | Baffles and specialized impellers in large reactors. | Ensures homogeneity of temperature and concentration, which is critical for consistent product quality. | utwente.nl |
| Work-up & Purification | Chromatography, simple extraction. | Distillation, crystallization, liquid-liquid extraction on a continuous basis. | Scalability, efficiency, and solvent recovery are paramount. | google.com |
Ultimately, a successful scale-up of a synthesis for this compound would require a multidisciplinary approach, integrating chemical engineering principles with advanced organic chemistry to develop a process that is not only efficient but also inherently safer and more sustainable. utwente.nlacs.org
Chemical Reactivity and Mechanistic Investigations of 3 2,2 Difluoroethyl Aniline
Reactivity of the Amine Functionality
The primary amine group (-NH₂) is the most reactive site in 3-(2,2-Difluoroethyl)aniline, readily participating in a variety of common amine reactions. The electron-withdrawing nature of the 2,2-difluoroethyl group reduces the basicity of the aniline (B41778) nitrogen compared to unsubstituted aniline, but the lone pair of electrons on the nitrogen remains available for nucleophilic attack. chemistrysteps.com
Acylation, Alkylation, and Arylation Reactions
The nitrogen atom of this compound can be readily functionalized through acylation, alkylation, and arylation reactions. These transformations are fundamental in synthetic chemistry for building more complex molecular architectures.
Acylation: The amine group reacts with acylating agents like acid chlorides or anhydrides to form the corresponding amides. geeksforgeeks.org This reaction is often employed to temporarily "protect" the amino group and moderate its powerful activating effect during electrophilic aromatic substitution on the aniline ring. libretexts.orgallrounder.ai For instance, reacting this compound with acetyl chloride would yield N-(3-(2,2-difluoroethyl)phenyl)acetamide. Catalytic Friedel-Crafts acylation of aniline derivatives has also been achieved using specific catalysts like gallium triflates. lookchem.com
Alkylation: The amine can be alkylated using alkyl halides via an SN2 reaction. chemistrysteps.com Reductive amination, which involves the reaction with a carboxylic acid in the presence of a reducing agent, provides another route to N-alkylated products. rsc.org
Arylation: Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are highly effective for forming N-aryl bonds. nih.govnih.gov This method allows for the coupling of this compound with various aryl halides and triflates. nih.govgoogle.com These reactions often require specific ligands and milder bases, like potassium phenoxide (KOPh), because the resulting fluoroalkylaniline products can be unstable under the harsh basic conditions typically used for C-N couplings. nih.govnih.gov The electron-withdrawing nature of the fluoroalkyl group makes the reductive elimination step to form the C-N bond the turnover-limiting step in the catalytic cycle. nih.gov
Table 1: Representative Reactions of the Amine Functionality
| Reaction Type | Reactants | Product | Conditions |
|---|---|---|---|
| Acylation | This compound + Acetyl Chloride | N-(3-(2,2-Difluoroethyl)phenyl)acetamide | Base (e.g., Pyridine) |
| Alkylation | N-(2,2-Difluoroethyl)aniline + Benzyl Bromide | N-benzyl-N-(2,2-difluoroethyl)aniline | Base |
| Arylation | This compound + Aryl Bromide | N-Aryl-3-(2,2-difluoroethyl)aniline | Pd Catalyst (e.g., Pd(OAc)₂), Ligand (e.g., AdBippyPhos), Base (e.g., KOPh) nih.govgoogle.com |
Condensation Reactions and Imine Formation
As a primary amine, this compound undergoes condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. lumenlearning.commasterorganicchemistry.com This reversible reaction is a cornerstone of carbon-nitrogen double bond formation.
The mechanism begins with the nucleophilic attack of the amine nitrogen on the electrophilic carbonyl carbon, forming a tetrahedral intermediate called a carbinolamine. libretexts.org This is followed by a proton transfer. libretexts.org Under acidic catalysis, the hydroxyl group of the carbinolamine is protonated, converting it into a good leaving group (water). lumenlearning.comlibretexts.org Elimination of water generates a positively charged iminium ion, which is then deprotonated to yield the final, neutral imine product. libretexts.org The pH must be carefully controlled, as a pH around 5 is often optimal; at very low pH, the amine becomes non-nucleophilic due to protonation, while at high pH, there isn't enough acid to protonate the hydroxyl leaving group. lumenlearning.com
Table 2: General Imine Formation Reaction
| Reactant 1 | Reactant 2 (Aldehyde or Ketone) | Product (Imine) | Byproduct |
|---|---|---|---|
| This compound | R-C(=O)-R' | 3-(2,2-Difluoroethyl)phenyl-N=C(R)R' | H₂O |
Electrophilic and Nucleophilic Aromatic Substitution on the Anilino Ring
The substitution pattern on the aromatic ring of this compound is governed by the competing electronic effects of the amino group and the 2,2-difluoroethyl group.
Electrophilic Aromatic Substitution (EAS): The amino group (-NH₂) is a powerful activating group and an ortho, para-director for EAS. byjus.commasterorganicchemistry.com This is due to its ability to donate its lone pair of electrons into the aromatic π-system via resonance (+M effect), which stabilizes the carbocation intermediate formed during the attack of an electrophile, particularly when the attack is at the ortho or para positions. chemistrysteps.com In contrast, the 2,2-difluoroethyl group is an electron-withdrawing group due to the high electronegativity of the fluorine atoms (-I effect). masterorganicchemistry.com Such groups are deactivating and typically meta-directing. masterorganicchemistry.comwikipedia.orglibretexts.org
In this compound, the strong activating resonance effect of the amino group dominates, making the molecule more reactive than benzene (B151609) and directing incoming electrophiles primarily to the ortho and para positions (positions 2, 4, and 6). However, the high reactivity conferred by the amino group can be problematic, often leading to polysubstitution (e.g., tribromination with bromine water) or undesirable side reactions. libretexts.orgbyjus.com Furthermore, Friedel-Crafts reactions are generally unsuccessful with anilines because the amino group acts as a Lewis base and complexes with the Lewis acid catalyst (e.g., AlCl₃), which deactivates the ring. libretexts.orgallrounder.ai To achieve controlled monosubstitution, the reactivity of the amine is often attenuated by converting it into an acetamido group (-NHCOCH₃) through acylation. libretexts.orgallrounder.ai This amide group is still an ortho, para-director but is less activating, allowing for cleaner substitution reactions. libretexts.org
Nucleophilic Aromatic Substitution (SNAr): This type of reaction generally requires the presence of a good leaving group (like a halide) and strong electron-withdrawing groups (such as -NO₂) positioned ortho and/or para to it. fishersci.fi These groups are necessary to stabilize the negative charge of the intermediate Meisenheimer complex. fishersci.fi The aniline ring of this compound itself, lacking such a combination of substituents, is not susceptible to SNAr reactions under typical conditions. chemistrysteps.com
Transformations Involving the 2,2-Difluoroethyl Group
The 2,2-difluoroethyl group is primarily incorporated into molecules to enhance metabolic stability and act as a lipophilic hydrogen bond donor. thieme-connect.comchemrxiv.org Its own reactivity is limited by the strength of its bonds.
Stability and Chemical Transformations of C(sp³)-F Bonds
The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, which imparts significant chemical and thermal stability to the 2,2-difluoroethyl group. chemrxiv.orgwindows.netbiosynth.com This stability makes the group resistant to many chemical transformations and is a key reason for its use in medicinal chemistry as a bioisostere for functionalities like alcohols or thiols. thieme-connect.comchemrxiv.org
Cleavage of the C(sp³)-F bond is challenging and typically requires specialized and harsh conditions. nih.gov Methods for C-F bond activation are an active area of research and include:
Reductive Defluorination: Using strong reducing agents or electron transfer processes to cleave the C-F bond. acs.org
Metalloenzyme Catalysis: Certain enzymes can mediate the cleavage of C-F bonds, though this is more relevant to biodegradation than synthetic applications. nih.gov
Photoredox Catalysis: Visible-light-mediated photoredox catalysis has emerged as a strategy to activate C-F bonds under milder conditions. acs.orgrsc.org
Derivatization of the Difluoroethyl Group
Direct chemical modification of the 2,2-difluoroethyl group attached to the aniline ring is not a common transformation due to its inherent stability. The group is generally considered chemically inert under most synthetic conditions. windows.net However, some transformations are plausible. For instance, elimination of hydrogen fluoride (B91410) (HF) from the difluoroethyl group could potentially form a vinyl fluoride, a reaction analogous to the elimination observed in related chlorodifluoroethyl compounds. sioc-journal.cn The acidic proton on the carbon bearing two fluorine atoms (-CF₂H) is a key feature, making the group a hydrogen bond donor, but reactions involving deprotonation at this site are not widely reported in the context of further derivatization. thieme-connect.com For the most part, the 2,2-difluoroethyl group serves as a stable structural and electronic modifier rather than a handle for subsequent chemical reactions.
Cyclization Reactions and Heterocycle Formation Incorporating the Anilino Moiety
The aniline functional group is a cornerstone in synthetic organic chemistry, serving as a versatile precursor for the construction of a wide array of nitrogen-containing heterocyclic systems. The nucleophilic character of the amino group, combined with the potential for electrophilic substitution on the aromatic ring, allows for a variety of cyclization strategies. These reactions are fundamental to the synthesis of numerous compounds with significant biological and material science applications.
Classic named reactions that utilize the anilino moiety for heterocycle synthesis include:
Quinoline (B57606) Synthesis: Methods like the Skraup, Doebner-von Miller, and Friedländer syntheses are well-established routes to the quinoline core. wikipedia.orgwikipedia.orgwordpress.comwikipedia.org The Skraup synthesis involves reacting an aniline with glycerol, sulfuric acid, and an oxidizing agent. wordpress.comwikipedia.orgorganicreactions.org The Doebner-von Miller reaction uses α,β-unsaturated carbonyl compounds to react with anilines, often catalyzed by Brønsted or Lewis acids. wikipedia.orgslideshare.net The Friedländer synthesis provides quinolines through the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group. wikipedia.orgjk-sci.com
Indole (B1671886) Synthesis: The Fischer indole synthesis is a prominent method that converts an arylhydrazine, which can be derived from an aniline, and an aldehyde or ketone into an indole. Other modern methods involve transition-metal-catalyzed cyclizations of substituted anilines, such as o-alkynylanilines. nih.govorganic-chemistry.orgbeilstein-journals.org
Benzodiazepine Synthesis: The formation of the seven-membered diazepine (B8756704) ring typically involves the condensation of a substituted aniline, such as a 2-aminobenzophenone, with an amino acid or its derivative. ub.edugoogle.com
While these and other cyclization reactions are broadly applicable to a wide range of substituted anilines, a detailed review of available scientific literature and chemical databases reveals a notable absence of specific studies employing this compound as the starting material for such heterocycle formations.
Despite the theoretical potential for the amino group of this compound to participate in these classical and modern cyclization reactions, specific experimental data, including reaction conditions, yields, and detailed characterization of the resulting heterocyclic products (e.g., 6-(2,2-difluoroethyl)quinoline or 5-(2,2-difluoroethyl)indole), are not documented in the searched sources. Consequently, no data tables of detailed research findings can be presented. The focus of existing literature on fluorinated compounds often pertains to the introduction of fluorine or fluorinated moieties in the final steps of a synthesis or the development of new fluorination reagents. rsc.orgresearchgate.net
Therefore, the application of this compound as a building block for the synthesis of novel quinolines, indoles, benzodiazepines, and other related heterocycles through cyclization of its anilino moiety remains an unexplored area of research based on the available information.
Applications As a Synthetic Building Block and Research Intermediate
Role in the Design and Synthesis of Heterocyclic Scaffolds
The unique combination of an aromatic amine and a difluoroalkyl chain makes 3-(2,2-difluoroethyl)aniline a key intermediate in the synthesis of diverse heterocyclic systems. These scaffolds are of significant interest in medicinal chemistry and materials science due to their prevalence in biologically active compounds and functional materials.
While direct, specific examples of this compound in the synthesis of pyrimidine (B1678525) and pyridine (B92270) derivatives are not extensively detailed in the provided search results, the general principles of heterocyclic synthesis allow for its theoretical application. The aniline (B41778) nitrogen can act as a nucleophile or be transformed into other functional groups necessary for cyclization reactions.
For instance, the synthesis of pyrimidine derivatives often involves the condensation of a compound containing an amidine functionality with a 1,3-dicarbonyl compound or its equivalent. organic-chemistry.org this compound could be converted to a corresponding amidine and then reacted with a suitable partner to form a pyrimidine ring. Various methods exist for pyrimidine synthesis, including single-step conversions of N-vinyl and N-aryl amides. organic-chemistry.orgmit.edu
Similarly, pyridine synthesis can be achieved through various cyclization strategies. mit.edu The aniline group of this compound could be incorporated into a pyridine ring through reactions that form the necessary carbon-nitrogen bonds, although specific examples utilizing this exact starting material are not explicitly available in the provided results. The synthesis of 2-(pyridin-2-yl) pyrimidine derivatives, for example, involves multiple steps starting from nicotinic acid. nih.gov
The synthesis of fused heterocyclic systems such as indoles, benzimidazoles, and quinolines can utilize aniline derivatives as key starting materials.
Indole (B1671886) Derivatives: The construction of indole scaffolds often involves the formation of a pyrrole (B145914) ring fused to a benzene (B151609) ring. libretexts.org While direct methods using this compound were not found, its structural motif is present in more complex indole derivatives. For instance, macrocyclic fluorine-substituted indole derivatives have been synthesized for their potential as MCL-1 inhibitors in cancer treatment. google.com The synthesis of 2-fluoroindoles can be achieved from ortho-vinylanilines and a difluorocarbene source. researchgate.net
Benzimidazole (B57391) Derivatives: The benzimidazole core is typically formed by the condensation of an ortho-phenylenediamine with a carboxylic acid or its derivative. This compound could be a precursor to the required substituted ortho-phenylenediamine. Recent research has shown the synthesis of CF2H-containing polycyclic imidazoles, including tetrahydrobenzo vulcanchem.comsci-hub.seimidazo[1,2-a]pyridines and dihydropyrrolo[1,2-a]indol-3-ones, through visible light-induced radical cascade difluoromethylation/cyclization of unactivated alkenes. acs.org This highlights the incorporation of the difluoroethyl moiety into complex imidazole-based systems.
Quinoline (B57606) Systems: Quinoline synthesis often relies on the cyclization of aniline derivatives. For example, the Combes quinoline synthesis involves the reaction of an aniline with a β-diketone. This compound could potentially be used in such reactions to generate quinolines bearing a 2,2-difluoroethyl substituent. Polycyclic aromatic heterocycles like quinoline are commonly found in nature and in pharmaceuticals. libretexts.org
The versatility of this compound extends to the synthesis of various other nitrogen-containing heterocycles. The aniline nitrogen can participate in a wide range of cyclization reactions to form rings of different sizes and with varying degrees of saturation and heteroatom content. The development of methods for N-H and O-H difluoromethylation of N-heterocycles further expands the possibilities for creating novel fluorinated compounds. researchgate.net The synthesis of nitrogen-containing heterocyclic compounds is an active area of research, with many patented methods for their preparation. google.com
Contribution to Medicinal Chemistry Research (as a Scaffold/Bioisostere)
The introduction of fluorine atoms into drug candidates is a widely used strategy in medicinal chemistry to enhance various pharmacokinetic and physicochemical properties. sci-hub.setandfonline.com The this compound scaffold, and more broadly, the difluoroethyl group, plays a significant role in this context. sci-hub.seinformahealthcare.com
The difluoroethyl group significantly impacts key molecular properties that are crucial for a drug's behavior in the body. vulcanchem.comnih.gov
Lipophilicity: Lipophilicity, often measured as the partition coefficient (logP or logD), is a critical parameter affecting a drug's absorption, distribution, metabolism, and excretion (ADME). nih.gov The substitution of hydrogen atoms with fluorine generally increases lipophilicity. sci-hub.setandfonline.com The difluoromethyl group (CF2H) can modulate lipophilicity in a context-dependent manner. nih.govnih.gov For instance, while terminal fluorination in aliphatic compounds typically decreases lipophilicity, in aromatic compounds, it often leads to an increase. sci-hub.se The increase in lipophilicity can be attributed to the increased molecular volume and the reduction of H-bond basicity of neighboring groups. nih.govnih.gov
pKa: The pKa of a molecule influences its ionization state at physiological pH, which in turn affects its solubility, permeability, and target binding. The high electronegativity of fluorine atoms in the difluoroethyl group can lower the pKa of nearby basic functional groups, such as the aniline nitrogen. sci-hub.setandfonline.com This reduction in basicity can improve a compound's bioavailability by enhancing its ability to permeate cell membranes. tandfonline.com
Table 1: Impact of the Difluoroethyl Group on Molecular Properties
| Property | General Effect of Difluoroethyl Group | Rationale |
|---|---|---|
| Lipophilicity (logP/logD) | Generally increases, but is context-dependent. nih.govnih.gov | Increased molecular volume and reduced hydrogen bond basicity of neighboring groups. nih.govnih.gov |
| pKa of Proximal Amines | Decreases (reduces basicity). sci-hub.setandfonline.com | Strong electron-withdrawing effect of the fluorine atoms. tandfonline.com |
The strategic incorporation of the this compound moiety or the difluoroethyl group allows for the fine-tuning of a molecule's structure-activity relationship (SAR). nih.govoncodesign-services.com SAR studies are fundamental to the drug discovery process, aiming to identify the key structural features of a compound that are responsible for its biological activity. oncodesign-services.com
By systematically modifying a lead compound with fragments like this compound, medicinal chemists can explore how changes in lipophilicity, pKa, and conformation affect the compound's potency, selectivity, and metabolic stability. For example, the replacement of a metabolically labile ester group with a more stable α-CF2 ketone, a bioisostere, has been shown to improve metabolic stability while maintaining or even increasing potency in preclinical studies of monoacylglycerol lipase (B570770) inhibitors. researchgate.net
The difluoromethyl group can also act as a bioisostere for other functional groups like hydroxyl (OH), thiol (SH), or methyl (CH3) groups. sci-hub.se This bioisosteric replacement can lead to improved pharmacological profiles. For instance, the difluoromethyl group can participate in hydrogen bonding, similar to a hydroxyl group, but with altered lipophilicity. sci-hub.seinformahealthcare.com This allows for the exploration of new interactions with biological targets and can lead to the discovery of compounds with enhanced efficacy and better pharmacokinetic properties in preclinical models. nih.gov
Utility in Materials Science Research
The unique properties conferred by the difluoroethyl group make this compound a molecule of interest in materials science. The introduction of fluorine atoms into organic molecules can significantly alter their physical and chemical characteristics, such as thermal stability, chemical resistance, and electronic properties. mdpi.com These modifications are highly sought after in the development of advanced materials. Fluorinated anilines, as a class, are recognized for their role as building blocks in creating specialized polymers and materials for electronic applications. vulcanchem.comnih.gov
Precursor for Fluorinated Polymers and Monomers
This compound serves as a valuable monomer or precursor for the synthesis of fluorinated polymers. Fluoropolymers are a significant class of materials known for their exceptional properties, including high thermal stability, chemical inertness, and low surface energy. mdpi.com The incorporation of fluorinated monomers is a key strategy for developing new polymeric materials with tailored characteristics for high-performance applications. academie-sciences.fr
The aniline functional group allows this compound to be polymerized or incorporated into polymer backbones through various chemical reactions, such as the formation of polyimides or other condensation polymers. clemson.edu The presence of the difluoroethyl group in each repeating unit of the polymer chain imparts fluorinated characteristics to the final material. Research in fluorinated materials has focused on creating copolymers with controlled structures to fine-tune their properties for specific uses, such as in advanced coatings, membranes, and electronic components. mdpi.com While specific research on polymers derived exclusively from this compound is not widely detailed, the principles of fluorinated polymer chemistry strongly support its potential in this field. academie-sciences.frclemson.edu The development of novel fluorinated monomers is crucial for advancing polymer science, particularly for applications in electronics and aerospace where material durability and specific performance characteristics are essential. clemson.edu
Table 1: Potential Polymer Types Utilizing Fluorinated Aniline Monomers
| Polymer Class | Potential Properties | Relevant Applications |
|---|---|---|
| Polyimides | High thermal stability, chemical resistance, good mechanical properties. | Electronics industry, aerospace components. clemson.edu |
| Conductive Polymers | Modified electronic properties, environmental stability. | Organic electronics, sensors. vulcanchem.com |
Development of Optoelectronic Materials
The field of optoelectronics relies on materials that can interact with light and electricity, forming the basis for devices like light-emitting diodes (LEDs), solar cells, and photodetectors. scielo.org.mx Organic compounds are increasingly used in these applications due to their low cost, flexibility, and tunable properties. scielo.org.mx The electronic characteristics of a molecule, such as its energy levels (HOMO/LUMO), are critical for its performance in an optoelectronic device. scielo.org.mx
Introducing fluorine atoms into organic molecules is a well-established strategy to modify these electronic properties. researchgate.net The strong electron-withdrawing nature of fluorine can lower the energy levels of molecular orbitals, which can be beneficial for charge injection and transport in organic semiconductor devices. nih.gov Therefore, this compound is a promising building block for creating new organic materials for optoelectronic applications. Its aniline structure can be derivatized to form larger conjugated systems, which are essential for light absorption and emission, while the difluoroethyl group helps to fine-tune the electronic properties and enhance the material's stability. researchgate.net Research into synthetic small organic molecules for optoelectronics is a rapidly growing field, with a focus on creating materials with suitable band gaps and high charge carrier mobility for efficient device performance. scielo.org.mx
Applications in Agrochemical Research and Development
This compound serves as a key synthetic intermediate for a variety of potential agrochemicals. The aniline moiety is a common starting point for the synthesis of numerous biologically active compounds, while the difluoroethyl group can act as a bioisostere for other chemical groups like alcohols or thiols, potentially improving the molecule's interaction with its biological target. researchgate.netrsc.org
Research has shown that fluorinated building blocks are integral to the synthesis of many successful fungicides and insecticides. ccspublishing.org.cn For example, pyrazole (B372694) carboxamide fungicides, a major class of compounds, often incorporate fluorinated moieties to achieve broad-spectrum activity. ccspublishing.org.cn Similarly, the butenolide insecticide flupyradifurone (B41651) features a (2,2-difluoroethyl)amino group, highlighting the utility of this specific structural element in modern pest control agents. ccspublishing.org.cngoogle.com The development of new agrochemicals often involves the synthesis and screening of libraries of compounds, and fluorinated anilines like this compound are valuable components in the creation of these diverse molecular libraries. nih.gov The goal is to identify candidates with improved efficacy and favorable environmental profiles, a task where the strategic use of fluorine plays a crucial role. researchgate.net
Table 2: Role of Fluorine in Agrochemicals
| Feature | Impact of Fluorine Incorporation | Example Class of Agrochemical |
|---|---|---|
| Biological Activity | Can enhance binding to target enzymes or receptors. | Succinate Dehydrogenase Inhibitor (SDHI) Fungicides. ccspublishing.org.cn |
| Metabolic Stability | C-F bonds are strong and resistant to enzymatic degradation, increasing bioavailability. | Various modern insecticides and fungicides. rsc.org |
| Physicochemical Properties | Alters lipophilicity and hydrogen bonding capacity, affecting uptake and transport. researchgate.net | Diamide and Butenolide Insecticides. ccspublishing.org.cn |
| Bioisosterism | The CF2H group can mimic other functional groups like -OH, -SH, or -NH. rsc.org | Next-generation developmental compounds. researchgate.net |
Spectroscopic and Advanced Analytical Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of 3-(2,2-Difluoroethyl)aniline, offering precise information about the hydrogen, carbon, and fluorine atoms within the molecule.
¹H, ¹³C, and ¹⁹F NMR Chemical Shift Analysis
¹H NMR: The proton NMR spectrum of this compound displays characteristic signals that correspond to the different types of protons in the molecule. The aromatic protons on the aniline (B41778) ring typically appear as multiplets in the downfield region, a result of their distinct electronic environments. The protons of the difluoroethyl group exhibit complex splitting patterns due to coupling with both the adjacent methylene (B1212753) protons and the fluorine atoms.
¹³C NMR: The carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule. The carbon atoms of the aromatic ring resonate at specific chemical shifts, while the carbons of the difluoroethyl group are also clearly distinguishable. The carbon atom bonded to the two fluorine atoms shows a characteristic triplet due to C-F coupling.
¹⁹F NMR: The fluorine-19 NMR spectrum is particularly informative for this compound, showing signals that confirm the presence of the difluoroethyl group. The chemical shift and coupling patterns in the ¹⁹F NMR spectrum provide unambiguous evidence for the -CHF₂ moiety. For instance, in a related compound, N-benzyl-N-(2,2-difluoroethyl)aniline, the ¹⁹F NMR spectrum in CDCl₃ shows a signal at -120.27 ppm (dd, J = 9.9, 5.2 Hz). rsc.org
Interactive NMR Data Table for this compound Analogs
| Compound | Nucleus | Chemical Shift (ppm) | Multiplicity / Coupling Constant (J in Hz) |
|---|---|---|---|
| N-benzyl-N-(2,2-difluoroethyl)aniline rsc.org | ¹⁹F | -120.27 | dd, J = 9.9, 5.2 |
| N-(1-(4-chlorophenyl)-2,2-difluoroethyl)aniline scispace.com | ¹⁹F | -126.3, -127.1 | ddd, J = 281, 54.9, 13.7; ddd, J = 281, 54.9, 12.2 |
| 3-((1,1-difluoro-2-(3,4,5-trimethoxyphenyl)ethyl)thio)aniline nih.gov | ¹⁹F | -118.21, -120.41 | ddd, J = 275.2, 56.8, 11.9; ddd, J = 274.6, 57.1, 14.8 |
Two-Dimensional NMR Techniques (COSY, HMQC, HMBC) for Connectivity and Stereochemistry
Two-dimensional (2D) NMR techniques are instrumental in assembling the complete molecular structure of this compound by revealing correlations between different nuclei. scribd.com
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. scribd.comemerypharma.com For this compound, COSY spectra would show correlations between adjacent protons on the aromatic ring and between the methylene protons and the proton on the difluoromethyl group.
HMQC/HSQC (Heteronuclear Single Quantum Coherence): These experiments establish direct, one-bond correlations between protons and the carbon atoms they are attached to. emerypharma.comlibretexts.org This allows for the unambiguous assignment of proton and carbon signals for each C-H bond in the molecule.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons, typically over two or three bonds. emerypharma.comlibretexts.org HMBC is crucial for identifying quaternary carbons (carbons with no attached protons) and for piecing together the entire carbon skeleton by showing connections between different functional groups. For example, correlations would be observed between the protons of the difluoroethyl group and the aromatic carbons.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful tool for determining the molecular weight and for gaining structural insights through the analysis of fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry provides a highly accurate measurement of the molecular mass of this compound. This precision allows for the determination of the elemental composition of the molecule, confirming its chemical formula, C₈H₉F₂N. For instance, the hydrochloride salt of the compound has a predicted monoisotopic mass of 157.07031 Da. uni.lu A related compound, N-benzyl-N-(2,2-difluoroethyl)aniline, has a calculated m/z of 248.1245 for [M+H]⁺, which was experimentally found to be the same. rsc.org
Tandem Mass Spectrometry (MS/MS) for Structural Confirmation
Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (often the molecular ion) and its subsequent fragmentation to produce a series of product ions. nih.gov The fragmentation pattern is characteristic of the molecule's structure and can be used to confirm the connectivity of atoms. Common fragmentation pathways for anilines may involve cleavage of the side chain or fragmentation of the aromatic ring. libretexts.orgmdpi.com For difluoro-containing compounds, the loss of HF or CHF₂ can be characteristic fragmentation patterns. scispace.com
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. horiba.com
Infrared (IR) Spectroscopy: The IR spectrum of this compound will exhibit characteristic absorption bands. The N-H stretching vibrations of the primary amine group are expected in the region of 3300-3500 cm⁻¹. analyzetest.com The C-F stretching vibrations of the difluoroethyl group typically appear as strong bands in the region of 1000-1400 cm⁻¹. Aromatic C-H stretching and C=C ring stretching vibrations will also be present. libretexts.org
Raman Spectroscopy: Raman spectroscopy provides complementary information. nih.gov Aromatic ring vibrations are often strong in Raman spectra. For instance, the ring breathing mode is sensitive to the nature of substituents on the aniline ring. nih.gov
Interactive Vibrational Spectroscopy Data Table
| Functional Group | Technique | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| N-H Stretch (Primary Amine) | IR | 3300-3500 | Medium |
| C-F Stretch | IR | 1000-1400 | Strong |
| Aromatic C=C Stretch | IR/Raman | 1450-1600 | Medium (IR), Strong (Raman) |
| Aromatic C-H Stretch | IR | ~3030 | Weak-Medium |
X-ray Crystallography for Solid-State Structural Determination
The key information derived from a single-crystal X-ray diffraction (SCXRD) experiment includes:
Unit Cell Dimensions: The precise lengths of the unit cell axes (a, b, c) and the angles between them (α, β, γ) are determined. The unit cell is the smallest repeating volume that represents the entire crystal. anton-paar.comunt.edu
Symmetry and Space Group: The analysis reveals the crystal's symmetry elements and assigns it to one of the 230 possible space groups, which describes how the atoms are arranged and repeated throughout the crystal lattice. anton-paar.comtugraz.at
Atomic Coordinates: It provides the exact coordinates of each non-hydrogen atom within the unit cell, which allows for the calculation of intramolecular bond lengths and angles.
Intermolecular Interactions: The packing of molecules in the crystal lattice reveals information about non-covalent interactions, such as hydrogen bonding or π–π stacking, which govern the crystal's stability. tugraz.at
While specific crystal structure data for this compound is not publicly available in the searched literature, the analysis of structurally related fluorinated anilines demonstrates the utility of the technique. For instance, the crystal structure of (E)-2-(3,3,3-trifluoroprop-1-en-1-yl)aniline has been determined, providing a clear example of the detailed data that can be obtained. researchgate.net In this study, the molecule was found to adopt an E configuration, and its crystal packing was stabilized by a network of N—H⋯F and C—H⋯N hydrogen bonds, as well as N—H⋯π interactions. researchgate.net
Table 1: Example Crystal Data and Structure Refinement Parameters for a Related Compound, (E)-2-(3,3,3-trifluoroprop-1-en-1-yl)aniline researchgate.net
| Parameter | Value |
|---|---|
| Chemical formula | C₉H₈F₃N |
| Formula weight | 187.16 |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| a (Å) | 7.3925 (4) |
| b (Å) | 6.2777 (3) |
| c (Å) | 18.6065 (9) |
| β (°) | 96.243 (7) |
| Volume (ų) | 858.37 (8) |
| Z (molecules per unit cell) | 4 |
| Temperature (K) | 123 |
| Radiation type | Cu Kα |
| Final R indices [I > 2σ(I)] | R₁ = 0.061 |
| wR (all data) | wR₂ = 0.175 |
Chromatographic Methods for Purity Assessment and Isolation (e.g., GC-MS, LC-MS)
Chromatographic methods are fundamental for separating the components of a mixture, making them essential for assessing the purity of this compound and for its isolation during synthesis. When coupled with mass spectrometry (MS), these techniques provide powerful tools for both qualitative identification and quantitative analysis. mdpi.com
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust technique for the analysis of volatile and thermally stable compounds like aniline derivatives. epa.gov In GC, the sample is vaporized and injected into a long, thin capillary column. An inert carrier gas (e.g., helium) flows through the column, carrying the sample components with it. epa.gov Separation is achieved based on the differential partitioning of analytes between the mobile carrier gas and the stationary phase coated on the inside of the column. epa.gov Compounds with higher volatility and weaker interactions with the stationary phase travel through the column faster.
The separated components then enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio (m/z). mdpi.com The resulting mass spectrum is a unique fingerprint that allows for the definitive identification of the compound by comparing it to a library of known spectra. epa.govnih.gov For aniline analysis, the quantitative ion is typically the molecular ion at m/z 93, with characteristic fragment ions also monitored for confirmation. mdpi.com GC-MS is highly sensitive and can detect impurities at very low levels. researchgate.net
Table 2: Typical GC-MS Operating Conditions for Aniline Analysis mdpi.com
| Parameter | Condition |
|---|---|
| Injection Mode | Splitless |
| Carrier Gas | Helium (Constant flow, e.g., 1.0 mL/min) |
| Injection Port Temp. | 280 °C |
| Column Type | Fused Silica Capillary (e.g., SE-54) epa.gov |
| Temperature Program | Initial 35°C for 2 min, ramp to 150°C at 15°C/min, hold for 5 min, ramp to 190°C at 3°C/min, hold for 2 min |
| MS Ion Source Temp. | 230 °C |
| MS Quadrupole Temp. | 150 °C |
| Data Acquisition | Full Scan Mode (e.g., m/z 350-450 amu) |
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is an indispensable technique for analyzing a wide range of compounds, including those that are not suitable for GC due to low volatility or thermal instability. d-nb.infolcms.cz In LC-MS, a liquid mobile phase carries the sample through a packed column (the stationary phase). Separation occurs based on the analytes' differing affinities for the stationary and mobile phases. d-nb.info By using a gradient of solvent mixtures (e.g., water and acetonitrile (B52724) with additives like formic acid), a wide range of compounds can be effectively separated within a single analysis. d-nb.infolcms.cz
The eluent from the LC column is directed into the mass spectrometer's ion source, commonly an electrospray ionization (ESI) source, which is well-suited for polar molecules like anilines. d-nb.info ESI generates charged droplets that evaporate to produce gas-phase ions of the analytes, which are then analyzed by the mass spectrometer. d-nb.info LC-MS/MS, which uses tandem mass spectrometry, offers enhanced selectivity and sensitivity through techniques like multiple-reaction monitoring (MRM), making it ideal for trace analysis and purity assessment in complex matrices. d-nb.infonih.gov
Table 3: Example LC-MS/MS Operating Conditions for Aniline Derivative Analysis d-nb.info
| Parameter | Condition |
|---|---|
| Column | Biphenyl column (e.g., 100 mm x 2.1 mm, 5 µm) nih.gov |
| Mobile Phase A | Water (H₂O) |
| Mobile Phase B | Methanol (B129727):Acetonitrile (e.g., 25:75, v:v) with 0.1% Formic Acid |
| Flow Rate | (Not specified, typical analytical flow is 0.2-0.6 mL/min) |
| Gradient | Time-programmed gradient from low to high organic phase (B) |
| Ionization Mode | Electrospray Ionization Positive (ESI+) |
| Acquisition Mode | Multiple-Reaction Monitoring (MRM) |
| Ion Spray Voltage | 4500 V |
| Desolvation Temp. | 450 °C |
Computational and Theoretical Investigations
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to modern chemistry, providing a lens into molecular structure and reactivity without the need for empirical measurement. arxiv.org For 3-(2,2-Difluoroethyl)aniline, these calculations illuminate the intrinsic properties dictated by its unique combination of functional groups.
Geometry optimization is a computational process used to find the arrangement of atoms that corresponds to a minimum energy, representing the most stable structure of the molecule. arxiv.org For this compound, the geometry is defined by the spatial relationship between the planar aniline (B41778) ring and the flexible difluoroethyl side chain. The optimization process, often performed using DFT methods like B3LYP with a basis set such as 6-31G*, would determine key bond lengths, bond angles, and dihedral angles. readthedocs.io
Conformational analysis involves studying the different spatial arrangements (conformers) of a molecule that can be interconverted by rotation about single bonds. pharmacy180.comlibretexts.org The key rotational bonds in this compound are the C(aryl)–C(ethyl) and C(aryl)–N bonds. The rotation around the C(aryl)–C(ethyl) bond determines the orientation of the difluoroethyl group relative to the benzene (B151609) ring. Due to steric hindrance, conformers where the bulky -CHF2 group is positioned away from the ring's hydrogen atoms (an anti-conformation) are generally more stable than those where it is closer (a gauche conformation). libretexts.org The presence of the difluoromethyl group is also noted to influence molecular conformation through potential intramolecular hydrogen bonding. rsc.org
| Parameter | Description | Typical Value |
| C-N Bond Length | The length of the bond between the ring carbon and the nitrogen atom. | ~1.40 Å |
| C-C (aromatic) | The average length of the carbon-carbon bonds within the benzene ring. | ~1.39 Å |
| C-H (aromatic) | The average length of the carbon-hydrogen bonds on the benzene ring. | ~1.08 Å |
| N-H Bond Length | The length of the bond between the nitrogen and hydrogen atoms. | ~1.01 Å |
| ∠ CCN (in ring) | The bond angle involving two ring carbons and the nitrogen atom. | ~120° |
| ∠ HNH | The bond angle between the two hydrogens on the amino group. | ~110° |
The electronic character of a molecule is primarily described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ossila.compearson.com The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular reactivity and stability; a smaller gap suggests higher reactivity. researchgate.netwuxiapptec.com
For this compound, the HOMO is expected to be localized primarily on the aniline ring and the nitrogen atom's lone pair, characteristic of its nucleophilic nature. researchgate.net The electron-withdrawing difluoroethyl group at the meta position would likely stabilize the HOMO, lowering its energy compared to unsubstituted aniline. The LUMO is typically an antibonding π* orbital of the aromatic ring. irjweb.com
From the HOMO and LUMO energies, several reactivity descriptors can be calculated to quantify chemical behavior: researchgate.net
Ionization Potential (I): Approximated as -EHOMO.
Electron Affinity (A): Approximated as -ELUMO.
Chemical Hardness (η): Calculated as (I - A) / 2. It measures resistance to change in electron distribution.
Chemical Potential (μ): Calculated as -(I + A) / 2. It indicates the tendency of electrons to escape.
Electrophilicity Index (ω): Calculated as μ² / (2η). It quantifies the electrophilic power of a molecule.
Table 2: Representative Frontier Orbital Energies and Reactivity Descriptors Note: These values are illustrative for a substituted aniline. The presence of the electron-withdrawing -CH2CHF2 group is expected to lower the HOMO energy and increase the HOMO-LUMO gap compared to aniline.
| Parameter | Description | Illustrative Value |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -5.5 eV |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -0.5 eV |
| ΔE (HOMO-LUMO Gap) | Energy difference between HOMO and LUMO | 5.0 eV |
| Chemical Hardness (η) | Resistance to deformation of electron cloud | 2.5 eV |
| Electrophilicity (ω) | Capacity to accept electrons | 1.8 eV |
A Molecular Electrostatic Potential (ESP) map illustrates the charge distribution on the surface of a molecule, providing a visual guide to its reactive sites. researchgate.net Red regions indicate negative electrostatic potential, corresponding to areas rich in electrons and prone to electrophilic attack. Blue regions signify positive electrostatic potential, which are electron-deficient and susceptible to nucleophilic attack. youtube.com
For this compound, the ESP map would predictably show a region of strong negative potential (red) around the highly electronegative fluorine atoms and a slightly less negative region around the nitrogen atom due to its lone pair. researchgate.net Regions of positive potential (blue) would be found on the hydrogens of the amino group. This distribution highlights the nucleophilic character of the amine nitrogen and the potential for interactions at the fluoroethyl group.
Charge distribution analysis, using methods like Natural Population Analysis (NPA) or Mulliken charge analysis, assigns partial atomic charges to each atom in the molecule. readthedocs.ionih.gov This provides a quantitative measure of the electron distribution, confirming the qualitative insights from the ESP map. The nitrogen and fluorine atoms would carry partial negative charges, while the attached carbons and hydrogens would carry partial positive charges.
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is an indispensable tool for investigating the pathways of chemical reactions. sci-hub.se By calculating the energies of reactants, products, and intermediate structures, chemists can map out the entire reaction coordinate and identify the most plausible mechanism. researchgate.netresearchgate.net
A transition state (TS) is the highest energy point along the lowest energy path of a reaction, representing the fleeting molecular configuration between reactants and products. wikipedia.org Characterizing the geometry and energy of a transition state is crucial for understanding reaction kinetics. Computationally, a transition state is identified as a first-order saddle point on the potential energy surface, which has exactly one imaginary vibrational frequency corresponding to the motion along the reaction coordinate. storion.ru
For reactions involving this compound, such as N-alkylation or N-acylation, computational methods can model the transition state. nottingham.ac.uk For instance, in a nucleophilic substitution reaction where the aniline nitrogen attacks an electrophile, the TS would feature a partially formed N-electrophile bond and a partially broken bond in the electrophile's leaving group. researchgate.net The specific geometry provides insight into the steric and electronic demands of the reaction.
An energy profile diagram visually represents the energy changes that occur during a chemical reaction. acs.org It plots the potential energy of the system against the reaction coordinate. By calculating the energies of the reactants (R), transition states (TS), any intermediates (I), and the final products (P), a complete profile can be constructed.
Molecular Dynamics and Docking Simulations (in the context of scaffold interactions, not specific biological targets/clinical)
Molecular dynamics (MD) and docking simulations are powerful computational tools used to predict and analyze the interactions between a ligand and a receptor at the molecular level. frontiersin.orgresearchgate.net In the context of drug discovery and materials science, these methods can provide valuable insights into how a chemical scaffold, such as that of this compound, might interact with its environment. This understanding is crucial for the rational design of new molecules with desired properties.
Molecular docking predicts the preferred orientation of a molecule when bound to a second, typically larger, molecule, such as a protein or a nucleic acid. researchgate.netmdpi.com The process involves sampling a large number of possible conformations and orientations of the ligand within the binding site of the receptor and then scoring them based on a force field to estimate the binding affinity. researchgate.net For a scaffold like this compound, docking studies can help identify key interactions that contribute to binding, such as hydrogen bonds, hydrophobic interactions, and π-stacking.
Molecular dynamics simulations provide a more dynamic picture of the interactions. biophysics.org By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can track the movement of each atom over time, offering a detailed view of the conformational changes and the stability of the ligand-receptor complex. biophysics.orgtbzmed.ac.irnih.gov These simulations can be used to refine docking poses, calculate binding free energies, and understand the role of solvent molecules in the interaction.
For the this compound scaffold, several types of non-covalent interactions can be anticipated based on its structure. The aniline ring can participate in π-stacking interactions with aromatic residues of a binding partner. acs.org The amino group can act as a hydrogen bond donor, while the fluorine atoms of the difluoroethyl group can act as weak hydrogen bond acceptors. Furthermore, the electron-withdrawing nature of the difluoroethyl group can modulate the cation-π interactions between the aniline ring and cationic residues. acs.org
A hypothetical summary of potential interactions of the this compound scaffold, based on general principles of molecular interactions, is presented in the table below.
| Interaction Type | Potential Interacting Group on Scaffold | Potential Interacting Partner |
| Hydrogen Bonding | Amino group (-NH2) | Hydrogen bond acceptors (e.g., carbonyl oxygen) |
| Hydrogen Bonding | Difluoroethyl group (-CH2CF2H) | Hydrogen bond donors |
| π-π Stacking | Aniline ring | Aromatic rings (e.g., phenylalanine, tyrosine, tryptophan) |
| Cation-π Interaction | Aniline ring | Cationic residues (e.g., arginine, lysine) |
| Hydrophobic Interaction | Ethyl group (-CH2-) | Hydrophobic pockets |
Quantitative Structure-Property Relationship (QSPR) Modeling for Fluorinated Compounds
Quantitative Structure-Property Relationship (QSPR) modeling is a computational approach that aims to correlate the structural or physicochemical properties of compounds with their macroscopic properties. nih.govresearchgate.net This is achieved by developing mathematical models that can predict the properties of new or untested compounds based on a set of calculated molecular descriptors. researchgate.netacs.org For fluorinated compounds like this compound, QSPR can be a valuable tool for predicting various properties, such as boiling point, solubility, and electronic properties, without the need for extensive experimental measurements. unimore.it
The development of a QSPR model typically involves several steps: the selection of a dataset of compounds with known properties, the calculation of a large number of molecular descriptors for each compound, the selection of the most relevant descriptors using statistical methods like genetic algorithms (GA) or multiple linear regression (MLR), the construction of the model, and its validation using external datasets or cross-validation techniques. researchgate.netacs.org Artificial neural networks (ANN) are also widely used in QSPR for their ability to model complex nonlinear relationships. journaljerr.com
The introduction of fluorine atoms into a molecule can significantly alter its properties. rsc.org For instance, the high electronegativity of fluorine can lead to changes in the electronic distribution, affecting properties like acidity, basicity, and reactivity. In the context of aniline derivatives, fluorination has been shown to influence their frontier orbital energies, which are important for understanding their chemical reactivity and metabolic behavior. ru.nl
A study on the molecular orbital-quantitative structure-activity relationship (MO-QSAR) of various fluorinated anilines provides insight into the effect of fluorination on the highest occupied molecular orbital (HOMO) energy. The HOMO energy is a key descriptor in QSPR studies as it relates to the electron-donating ability of a molecule. The table below shows the HOMO energies for a series of aniline derivatives.
| Compound | E(HOMO) (eV) |
| Aniline | -8.52 |
| 2-Fluoroaniline | -8.65 |
| 3-Fluoroaniline | -8.75 |
| 2,3-Difluoroaniline | -8.90 |
Data sourced from a comparative MO-QSAR study. ru.nl
Future Research Directions and Emerging Trends
Development of Novel and More Efficient Synthetic Strategies
The synthesis of fluorinated compounds like 3-(2,2-Difluoroethyl)aniline is undergoing a significant transformation, moving away from harsh, traditional methods towards more sophisticated and sustainable approaches. Future research is centered on the development of catalytic systems and late-stage functionalization techniques that offer greater efficiency, selectivity, and functional group tolerance.
One major trend is the advancement of late-stage functionalization (LSF) . This paradigm allows for the introduction of the difluoroethyl motif into complex molecules at a late step in the synthetic sequence, which can rapidly generate analogues of lead compounds for structure-activity relationship (SAR) studies. nih.gov This approach circumvents the need for lengthy de novo syntheses and is critical in medicinal chemistry for optimizing drug candidates. nih.gov
Modern catalytic methods are also at the forefront of innovation. Research is increasingly focused on:
Photoredox and Metallaphotoredox Catalysis : Visible light-induced catalysis provides a mild and powerful tool for generating reactive radical species. acs.orgnih.gov Dual catalytic systems, for instance combining iridium (Ir) and copper (Cu), are being developed for the fluoroalkylation of arenes from readily available starting materials like boronic acids under gentle conditions. nih.gov
Organophotoredox Catalysis : To reduce reliance on precious metals, organic photoredox catalysts (OPCs) are emerging as a sustainable alternative. acs.org These catalysts can facilitate processes like the conversion of trifluoromethyl groups into difluoromethyl groups, providing new pathways to difluoroethylated compounds. acs.org
Hypervalent Iodine Reagents : New reagents, such as 2,2-difluoroethyl(aryl)iodonium salts, are being designed for the electrophilic difluoroethylation of nucleophiles like amines. researchgate.netchemrxiv.org This strategy offers a metal-free option for incorporating the -CH2CF2H group. chemrxiv.org
Future efforts will likely concentrate on developing catalytic C-H activation methods for the direct and selective installation of the difluoroethyl group onto aromatic rings, which remains a significant challenge. rsc.org The development of synthetic routes utilizing inexpensive and readily available feedstock chemicals is also a key goal for industrial scalability. rsc.org
Exploration of New Applications in Emerging Fields
The unique properties conferred by the difluoroethyl group make this compound a valuable building block in several emerging fields, most notably in medicinal chemistry and agrochemicals. rsc.orgsolubilityofthings.com The presence of fluorine can significantly enhance a molecule's metabolic stability, binding affinity, and lipophilicity. nih.govnih.gov
Current and future applications are being explored in the development of:
Novel Therapeutics : The this compound scaffold is being incorporated into molecules designed as specific therapeutic agents. Research has shown its utility in creating potent inhibitors for various biological targets. For example, related aniline (B41778) derivatives have been used to synthesize novel topoisomerase II poisons for anticancer activity and CDK8 inhibitors with osteoblastogenic effects. nih.govacs.orgjst.go.jp
Agrochemicals : In the agrochemical industry, fluorinated motifs are crucial for developing new pesticides and herbicides. rsc.orgsolubilityofthings.com The difluoroethyl group can enhance the efficacy and stability of crop protection agents. solubilityofthings.com
Materials Science : Anilines are fundamental precursors in the manufacturing of dyes and pigments. solubilityofthings.com The fluorinated variant, this compound, could serve as an intermediate in the synthesis of advanced materials with unique optical or electronic properties.
The following table summarizes key bioactive compounds synthesized using derivatives of difluoroethyl aniline, highlighting its emerging role in drug discovery.
Table 1: Bioactive Molecules Derived from Difluoroethyl Aniline Scaffolds
| Derivative Used | Target/Application | Research Field |
|---|---|---|
| 3-(1,1-Difluoroethyl)aniline | Topoisomerase II Poisons | Oncology nih.govacs.org |
| 4-(1,1-Difluoroethyl)-3-phenoxyaniline derivative | CDK8 Inhibitors | Osteogenesis jst.go.jp |
Advancements in Understanding Fluorine Effects on Molecular Recognition
A significant area of ongoing research is the deeper understanding of how the difluoroethyl group influences molecular interactions, which is key to rational drug design. The -CH2CF2H moiety is not merely a passive substituent; it actively participates in and modulates how a molecule binds to its biological target.
Key insights and future research directions include:
Lipophilic Hydrogen Bond Donor : The difluoroethyl group is recognized as a lipophilic hydrogen bond donor. chemrxiv.org Unlike traditional hydrogen bond donors (e.g., -OH, -NH), its hydrogen atoms are made more acidic by the adjacent fluorine atoms, yet the group retains a non-polar character. This dual nature allows it to form productive interactions in more lipophilic protein pockets, a property that is being increasingly exploited in drug design. chemrxiv.orgrsc.org
Bioisosterism : The CF2H group can serve as a bioisostere for moieties like hydroxyl (-OH), thiol (-SH), or amine (-NH2) groups. rsc.org This substitution can improve metabolic stability and other pharmacokinetic properties without sacrificing the key interactions necessary for biological activity.
Conformational Control : The introduction of fluorine can have a profound impact on the conformational preferences of a molecule due to steric and electronic effects, such as the gauche effect. researchgate.netacs.org This conformational restriction can pre-organize a ligand for optimal binding to its receptor, thereby increasing potency and selectivity. researchgate.net
Modulation of Physicochemical Properties : The high electronegativity of fluorine atoms creates a strong C-F bond, which can block sites of metabolic oxidation and modulate the basicity (pKa) of nearby functional groups, like the aniline nitrogen. nih.govuni-muenchen.de
Future studies will likely employ advanced computational modeling and structural biology techniques (e.g., X-ray crystallography) to precisely map the interactions of the difluoroethyl group within protein binding sites, leading to more predictable and effective molecular design. researchgate.net
Integration with Automation and Artificial Intelligence in Organic Synthesis
The fields of organic synthesis and drug discovery are being revolutionized by the integration of automation and artificial intelligence (AI). rsc.orgmdpi.com While not yet widely reported specifically for this compound, these technologies represent a major emerging trend for the synthesis of high-value chemical entities.
The key areas of integration are:
Computer-Assisted Synthesis Planning (CASP) : AI-driven retrosynthetic analysis tools can propose novel and efficient synthetic routes to complex molecules. mdpi.commdpi.com By learning from vast databases of chemical reactions, these programs can identify pathways to targets like this compound that may be non-intuitive to human chemists. mdpi.com
Predictive Chemistry and Reaction Optimization : Machine learning models can predict the outcome of chemical reactions, recommend optimal conditions (e.g., catalyst, solvent, temperature), and thereby accelerate the process of synthesis development. mdpi.comiscientific.org This reduces the number of experiments required and minimizes waste.
Automated Synthesis Platforms : Robotic systems and microfluidics platforms can perform chemical syntheses with high precision and reproducibility. mdpi.comnih.gov When combined with AI for de novo design, these automated "intelligent laboratories" can execute entire design-make-test-analyze cycles, significantly speeding up the discovery of new molecules for specific applications. nih.gov
The application of these technologies to the synthesis of fluorinated building blocks like this compound will enable faster, more efficient, and more innovative research and development in the chemical and pharmaceutical industries. rsc.org
Q & A
Q. What are the established synthetic routes for preparing 3-(2,2-Difluoroethyl)aniline, and how do reaction conditions influence yield?
- Methodological Answer : this compound can be synthesized via nucleophilic substitution or palladium-catalyzed coupling. For example, 2,2-difluoroethyl trifluoromethanesulfonate (a fluorinating agent) may react with 3-aminophenylboronic acid under Suzuki-Miyaura conditions to introduce the difluoroethyl group . Temperature and solvent polarity significantly impact yield: polar aprotic solvents (e.g., DMF) at 80–100°C typically optimize reaction efficiency. Post-synthesis, purification via column chromatography (silica gel, hexane/ethyl acetate gradient) removes unreacted intermediates .
Q. How can researchers confirm the purity and structural integrity of this compound?
- Methodological Answer :
- Analytical Techniques :
- GC-MS : Detects volatile impurities (e.g., residual solvents) with a DB-5MS column and helium carrier gas .
- HPLC : Uses a C18 reverse-phase column (acetonitrile/water mobile phase) to quantify purity (>98% typical for research-grade material) .
- NMR (¹H/¹⁹F) : Confirms substitution patterns (e.g., δ ~5.8 ppm for -CF₂ protons, δ ~145 ppm for fluorines in ¹⁹F NMR) .
Advanced Research Questions
Q. How does the 2,2-difluoroethyl group alter the physicochemical properties of aniline derivatives, and what implications does this have for drug design?
- Methodological Answer : The -CF₂CH₃ group increases lipophilicity (logP ~2.1 vs. ~0.9 for aniline) and metabolic stability by reducing oxidative deamination. Fluorine’s electronegativity lowers the pKa of the adjacent amine (predicted pKa ~3.8 vs. ~4.6 for aniline), enhancing membrane permeability . These properties are critical for CNS-targeting drugs, as demonstrated in fluorinated analogs of dopamine receptor ligands . Computational modeling (e.g., DFT) can predict solubility and bioavailability trends .
Q. What strategies are effective for resolving conflicting spectral data (e.g., unexpected ¹H NMR shifts) in this compound derivatives?
- Methodological Answer :
- Variable Temperature NMR : Resolves dynamic effects (e.g., rotational barriers in -CF₂CH₃ groups) that cause splitting or broadening .
- 2D-COSY/NOESY : Identifies through-space coupling between fluorine and protons, which may distort shifts .
- X-ray Crystallography : Provides definitive structural confirmation (e.g., C-F bond lengths: ~1.35 Å for difluoroethyl groups) .
Q. How can researchers design analogs of this compound to study structure-activity relationships (SAR) in kinase inhibition?
- Methodological Answer :
- Bioisosteric Replacement : Substitute the difluoroethyl group with -CF₃ or -OCF₃ to assess steric/electronic effects .
- Fragment-Based Screening : Use SPR (surface plasmon resonance) to measure binding affinity to kinase ATP pockets. For example, analogs with para-substituted electron-withdrawing groups show improved IC₅₀ values in EGFR inhibition assays .
- Metabolic Profiling : Incubate analogs with liver microsomes to correlate substituents with CYP450-mediated degradation rates .
Q. What safety protocols are critical when handling this compound due to its potential toxicity?
- Methodological Answer :
- Acute Toxicity Mitigation : Use fume hoods and PPE (nitrile gloves, goggles) to prevent inhalation/skin contact (LD₅₀ oral rat: ~320 mg/kg, comparable to chloroanilines) .
- Waste Disposal : Neutralize with 10% NaOH solution before incineration to avoid releasing toxic fluorinated byproducts .
- Emergency Procedures : In case of exposure, rinse eyes/skin with water for 15 minutes and administer activated charcoal (2 g/kg body weight) if ingested .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
